
Pyriminobac
Vue d'ensemble
Description
Pyriminobac is a pyrimidine benzoic acid esters herbicide . It has a high potential as a weedicide . The chemical name of this compound is 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[(1Ξ)-N-methoxyethanimidoyl]benzoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C16H17N3O6 . The average mass is 361.349 Da and the monoisotopic mass is 361.127380 Da .Chemical Reactions Analysis
The environmental behaviors of this compound have been studied . The adsorption-desorption, degradation, and leaching behaviors of this compound in agricultural soils were investigated . The degradation of this compound reflected first-order kinetics, where its half-life ranged between 37.46 and 66.00 days, depending on the environmental conditions .Applications De Recherche Scientifique
Control Effects on Barnyard grass and Safety on Rice Pyriminobac-methyl, a herbicide, has been studied for its control effects on barnyard grass and its safety when used in rice cultivation. Jin Chun-lan (2010) discovered that this compound-methyl could effectively control different growth stages of barnyard grass without harming rice at certain concentrations (Jin Chun-lan, 2010).
Predicting Pesticide Behavior in Paddy Fields K. Inao et al. (2009) developed an improved simulation model, PADDY, for predicting the behavior of pesticides like this compound-methyl in paddy fields. The model incorporated factors like photoisomerization and metabolic pathways, enhancing the understanding of this compound-methyl’s environmental impact under paddy conditions (Inao et al., 2009).
Environmental Behaviors in Agricultural Soils The environmental behaviors of this compound-methyl, particularly its adsorption-desorption, degradation, and leaching in agricultural soils, were extensively studied by Wenwen Zhou et al. (2021). Their research provides valuable insights into the herbicide's environmental impact, including its potential threat to groundwater quality (Zhou et al., 2021).
Determination in Rice A study by Meiling Qin et al. (2017) focused on the development of a method for determining this compound-methyl residues in rice. This method, involving liquid chromatography-tandem mass spectrometry, is essential for ensuring food safety and monitoring herbicide levels in agricultural produce (Qin et al., 2017).
Herbicide Discharge in Paddy Fields Research by M. Sudo et al. (2018) investigated the discharge of herbicides like this compound-methyl from paddy fields into drainage systems. The study highlights the environmental implications of herbicide use in agriculture, particularly in terms of water management and contamination prevention (Sudo et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-9(19-24-4)10-6-5-7-11(14(10)15(20)21)25-16-17-12(22-2)8-13(18-16)23-3/h5-8H,1-4H3,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIKMOQTJBGGAX-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




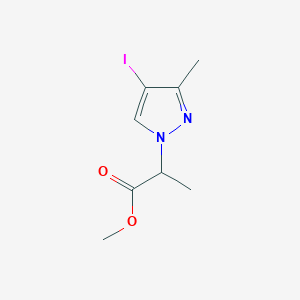

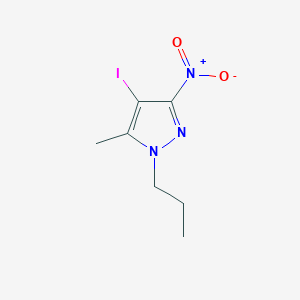
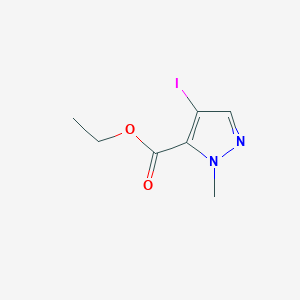
![[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3047173.png)



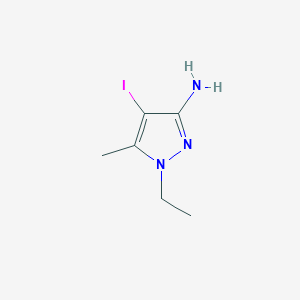

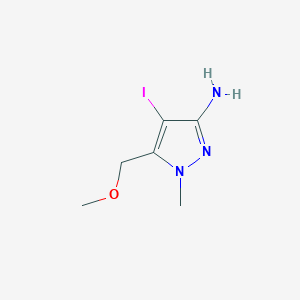
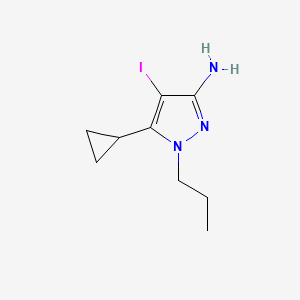
![4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047187.png)